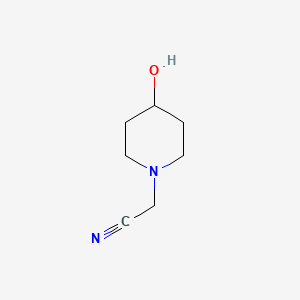

2-(4-Hydroxypiperidin-1-YL)acetonitrile

Descripción general

Descripción

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, (4-hydroxy-1-piperidinyl)acetonitrile . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-YL)acetonitrile typically involves the reaction of piperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxypiperidin-1-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

Oxidation: Formation of 4-piperidone derivatives.

Reduction: Formation of 2-(4-aminopiperidin-1-YL)acetonitrile.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound is being explored for its role as a pharmacophore in drug design, particularly in developing novel therapeutics targeting specific receptors. Its structural similarity to other biologically active compounds allows it to serve as a template for synthesizing new derivatives with enhanced biological activity. For example, analogs of loperamide, which is a well-known opioid receptor agonist, have been synthesized using 2-(4-Hydroxypiperidin-1-YL)acetonitrile as a starting material .

Structure-Activity Relationships

Research indicates that the hydroxypiperidine moiety enhances solubility and bioavailability, making it an attractive candidate for further modifications aimed at improving pharmacological properties. Studies focusing on the structure-activity relationship (SAR) of compounds derived from this structure have shown promising results in inhibiting specific kinases involved in cancer progression .

Chemical Synthesis

Versatile Reagent

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations, facilitating the creation of complex molecular architectures. This versatility makes it useful in synthesizing other compounds with potential biological activities .

Synthesis Pathways

The compound can be synthesized through several methods, including the reaction of 4-hydroxypiperidine with acetonitrile under acidic or basic conditions. These synthetic routes are valuable for producing the compound in sufficient quantities for research purposes.

Biological Research

Inhibition Studies

Recent studies have investigated the compound's potential as an inhibitor of specific enzymes and receptors. For instance, its derivatives have been evaluated for their ability to act on DCLK1 kinase, which is implicated in various cancers. The results showed that modifications to the piperidine ring could enhance inhibitory activity, indicating a pathway for developing targeted cancer therapies .

Neuroscience Applications

Given its structural characteristics, this compound is also being studied for its effects on neurotransmitter systems. Its ability to modulate receptor activity could lead to advancements in treating neurological disorders, including anxiety and depression .

Material Science

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into its use in creating functionalized polymers could lead to advancements in materials science, particularly in developing smart materials with tailored properties .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Inhibition of DCLK1 Kinase | This compound derivatives showed significant inhibition rates against DCLK1 | Potential for developing targeted cancer therapies |

| Synthesis of Loperamide Analogs | Successful modification of loperamide using this compound led to increased receptor affinity | Enhancements in pain management therapies |

| Polymer Functionalization | Incorporation into polymer matrices improved mechanical properties | Advancements in smart materials development |

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Hydroxyphenyl)piperidine: Similar structure but with a phenyl group instead of an acetonitrile group.

4-Hydroxy-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.

4-Hydroxy-1-piperidineethanol: Contains an ethanol group instead of an acetonitrile group.

Uniqueness

2-(4-Hydroxypiperidin-1-YL)acetonitrile is unique due to the presence of both a hydroxyl group and an acetonitrile group on the piperidine ring.

Actividad Biológica

2-(4-Hydroxypiperidin-1-YL)acetonitrile, also known by its CAS number 78503-67-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structure and Molecular Formula

- Molecular Formula : C8H12N2O

- Molecular Weight : 152.19 g/mol

The compound features a piperidine ring with a hydroxyl group and an acetonitrile moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry explored its efficacy against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 2 |

| Acinetobacter baumannii | 4 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to activate protein phosphatase 2A (PP2A), which plays a crucial role in tumor suppression:

- Cell Lines Tested : HT-29 (colorectal cancer), MCF-7 (breast cancer)

- Concentration : Effective at concentrations as low as 1 µM

- Mechanism : Induction of apoptosis and inhibition of ERK/AKT signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Antibacterial Efficacy

In a preclinical study, the compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load compared to control groups, indicating its potential as an effective treatment option for bacterial infections.

Case Study 2: Cancer Cell Line Study

A detailed investigation into the effects of the compound on cancer cell lines revealed that treatment led to a marked decrease in cell viability after 72 hours, with IC50 values calculated at approximately 5 µM for HT-29 cells.

Propiedades

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.